molecular formula C10H12BrNO2 B14009762 Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Cat. No.: B14009762
M. Wt: 258.11 g/mol
InChI Key: IVTWCKPPXZBMMZ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-: is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- typically involves the bromination of a precursor compound followed by acetamidation. One common method includes the bromination of 2-methoxy-4-methylphenylamine using bromine in the presence of a suitable solvent like acetic acid. The resulting bromo compound is then reacted with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
CAS Number 14493071
Molecular Formula C9H10BrNO2
Molecular Weight 232.08 g/mol
IUPAC Name N-(2-bromo-5-methoxy-4-methylphenyl)acetamide
InChI Key ZGQGJZVZKJQWMS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against Bacillus subtilis and 8.33 to 23.15 µM against Escherichia coli .
  • The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of Acetamide derivatives has been explored, particularly in relation to breast cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to specific cancer cell receptors, indicating a mechanism for their anticancer activity.

  • In one study, derivatives similar to Acetamide were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects .
  • Compounds derived from similar structures showed IC50 values indicating strong inhibition of cell proliferation, suggesting that Acetamide may also possess similar properties .

The biological activity of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It can bind to receptors involved in cell signaling pathways, altering cellular responses and potentially inducing apoptosis in cancer cells.
  • Redox Activity : Its structure allows it to participate in redox reactions, which may contribute to its antimicrobial and anticancer effects .

Study on Antimicrobial Properties

A study published in 2024 evaluated the antimicrobial efficacy of synthesized acetamide derivatives against a range of pathogens. The results demonstrated that certain derivatives exhibited superior antibacterial properties compared to established antibiotics like cefadroxil at a concentration of 100 μg/100 μL .

Anticancer Screening

Another investigation focused on the anticancer activity of compounds related to Acetamide. The study highlighted that specific derivatives showed significant cytotoxicity against various cancer cell lines, with detailed molecular modeling supporting their potential therapeutic applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13)

InChI Key

IVTWCKPPXZBMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)NC(=O)C)Br

Origin of Product

United States

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